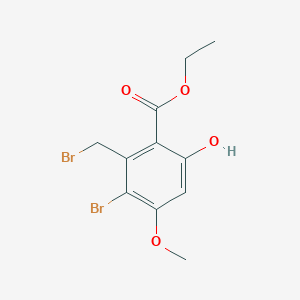
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a chlorophenyl group, and a methylpropanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with an appropriate amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the amidation of the amine with a suitable acylating agent, such as N-methylpropanoyl chloride, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-((S)-1-(3-bromophenyl)ethyl)-N-methylpropanamide: Similar structure with a bromine atom instead of chlorine.
2-Amino-N-((S)-1-(3-fluorophenyl)ethyl)-N-methylpropanamide: Similar structure with a fluorine atom instead of chlorine.
2-Amino-N-((S)-1-(3-methylphenyl)ethyl)-N-methylpropanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-methylpropanamide |
InChI |
InChI=1S/C12H17ClN2O/c1-8(14)12(16)15(3)9(2)10-5-4-6-11(13)7-10/h4-9H,14H2,1-3H3/t8?,9-/m0/s1 |
InChI Key |
WDXGFCJXRXEWOQ-GKAPJAKFSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)N(C)C(=O)C(C)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N(C)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


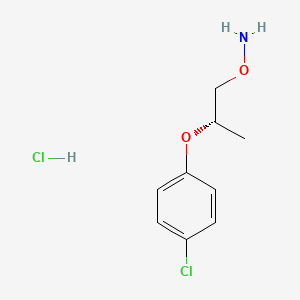
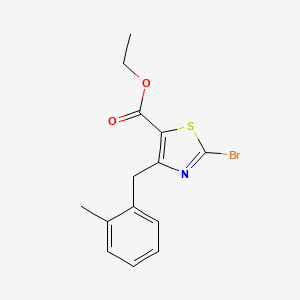
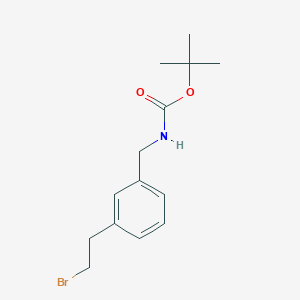

![Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13087252.png)
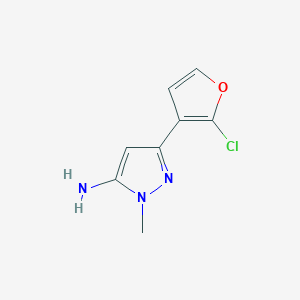
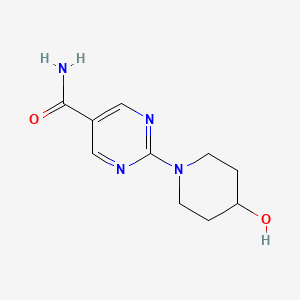

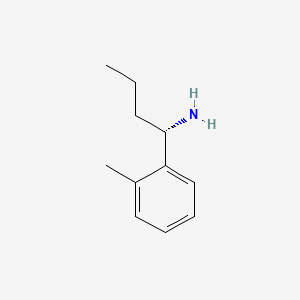
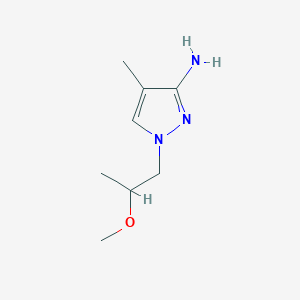
![2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)

